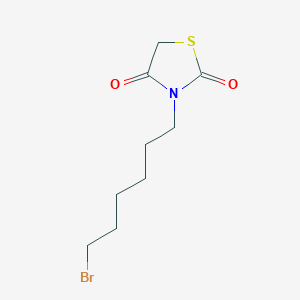
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidinedione class Thiazolidinediones are known for their applications in medicinal chemistry, particularly in the treatment of diabetes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,4-thiazolidinedione with 6-bromohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazolidinedione core can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 3-(6-aminohexyl)-2,4-thiazolidinedione derivative.
科学研究应用
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-diabetic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new thiazolidinedione-based therapeutics.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the context of diabetes treatment, thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism . The addition of the bromohexyl group may influence the compound’s binding affinity and specificity for PPARγ or other molecular targets.
相似化合物的比较
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in diabetes treatment.
Pioglitazone: A widely used thiazolidinedione with similar applications.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the bromohexyl group, which can alter its chemical and biological properties compared to other thiazolidinediones. This modification can potentially enhance its efficacy, selectivity, and safety profile in various applications.
属性
分子式 |
C9H14BrNO2S |
|---|---|
分子量 |
280.18 g/mol |
IUPAC 名称 |
3-(6-bromohexyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H14BrNO2S/c10-5-3-1-2-4-6-11-8(12)7-14-9(11)13/h1-7H2 |
InChI 键 |
RJDKHOSWKMFCKR-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=O)S1)CCCCCCBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B8683099.png)
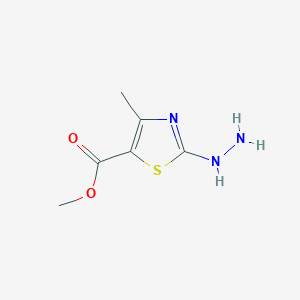
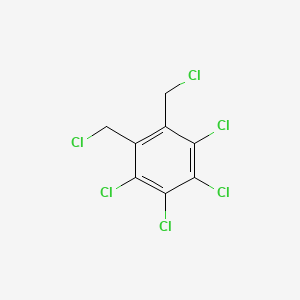

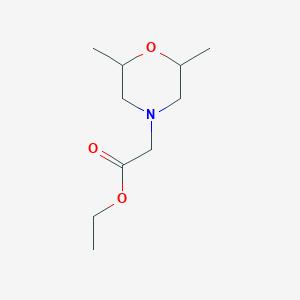
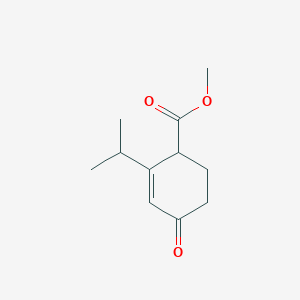
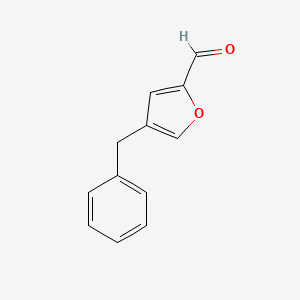
![beta-[(2,2-Dimethoxyethyl)amino]-alpha-phenylbenzeneethanol](/img/structure/B8683151.png)
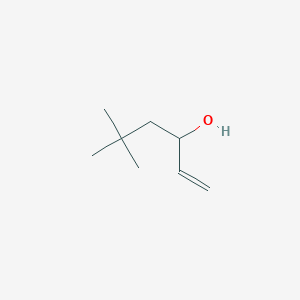
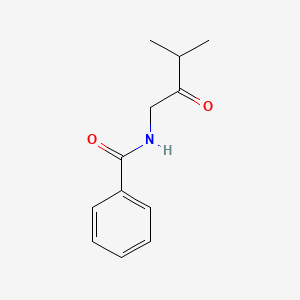
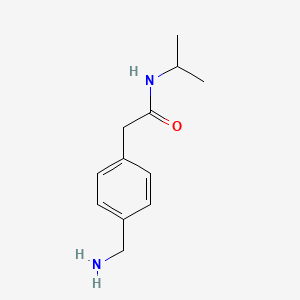
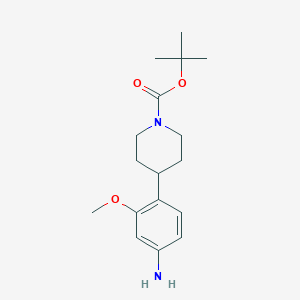
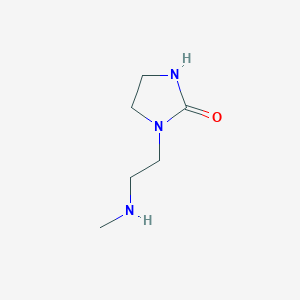
![1-[4-Bromo-7-(1-phenylethoxy)benzofuran-2-yl]ethanone](/img/structure/B8683203.png)
